Structural Differentiation: Lorneamide B vs. Lorneamide A — C-2 Side Chain Functional Group Divergence
Lorneamide B differs from its only known structural congener, lorneamide A, by the oxidation state of the C-2 side chain. Lorneamide B carries a 3-oxohexyl substituent (ketone), whereas lorneamide A possesses a (1E)-3-hydroxyhex-1-enyl substituent (allylic alcohol) [1]. This single functional group alteration eliminates the hydrogen-bond donor capacity present in lorneamide A and increases the calculated logP, producing a distinct physicochemical profile despite identical molecular formula (C₁₇H₂₃NO₂) and molecular weight (273.37 Da) [1].
A: (1E)-3-hydroxyhex-1-enyl (allylic alcohol, donor/acceptor)
| Evidence Dimension | C-2 side chain functional group identity |
|---|---|
| Target Compound Data | 3-oxohexyl (ketone); hydrogen-bond acceptor only; no hydroxyl donor |
| Comparator Or Baseline | Lorneamide A: (1E)-3-hydroxyhex-1-enyl (allylic alcohol); both H-bond donor and acceptor |
| Quantified Difference | Qualitative functional group replacement: ketone (C=O) vs. alcohol (C-OH); logP increase estimated at ~0.5–1.0 units (based on fragment constant difference) |
| Conditions | Structural elucidation by 1D/2D NMR and mass spectrometry as reported in the original isolation paper [1] |
Why This Matters
For SAR programs probing the contribution of side-chain oxidation state to target binding or pharmacokinetics, lorneamide B is the only available compound bearing the ketone variant; lorneamide A cannot substitute.
- [1] Capon, R.J., Skene, C., Lacey, E., Gill, J.H., Wicker, J., Heiland, K., & Friedel, T. Lorneamides A and B: Two New Aromatic Amides from a Southern Australian Marine Actinomycete. Journal of Natural Products, 2000, 63(12), 1682–1683. View Source
